molecular formula C13H9ClF3N3O3 B8600854 2-(4-Carboxy-2-methoxy-phenylamino)-4-chloro-5-trifluoromethyl-pyrimidine

2-(4-Carboxy-2-methoxy-phenylamino)-4-chloro-5-trifluoromethyl-pyrimidine

Cat. No.: B8600854
M. Wt: 347.68 g/mol
InChI Key: NBPIWQVZIWXXAE-UHFFFAOYSA-N
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Description

2-(4-Carboxy-2-methoxy-phenylamino)-4-chloro-5-trifluoromethyl-pyrimidine is a useful research compound. Its molecular formula is C13H9ClF3N3O3 and its molecular weight is 347.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9ClF3N3O3

Molecular Weight

347.68 g/mol

IUPAC Name

4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3-methoxybenzoic acid

InChI

InChI=1S/C13H9ClF3N3O3/c1-23-9-4-6(11(21)22)2-3-8(9)19-12-18-5-7(10(14)20-12)13(15,16)17/h2-5H,1H3,(H,21,22)(H,18,19,20)

InChI Key

NBPIWQVZIWXXAE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)NC2=NC=C(C(=N2)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Benzyl 4-(4-chloro-5-trifluoromethyl-pyrimidin-2-ylamino)-3-methoxy-benzoate (A3-a) (1.3 g, 3 mmol) is suspended in a hydrogenating autoclave in 50 mL THF and mixed with Pd(OH)2 on charcoal (180 mg, charge 20%, approx. 50% water). Then 4.5 bar H2 pressure are applied and the reaction mixture is stirred for 24 h. After the reaction has ended the reaction mixture is filtered, the filtrate is evaporated down and the crude product A-4a (HPLC-MS: tRet.=1.24 min; MS (M−H)+=346) is used in the subsequent reactions without any further purification.
Name
Benzyl 4-(4-chloro-5-trifluoromethyl-pyrimidin-2-ylamino)-3-methoxy-benzoate
Quantity
1.3 g
Type
reactant
Reaction Step One
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Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
180 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
COc1cc(C(=O)OCc2ccccc2)ccc1Nc1ncc(C(F)(F)F)c(Cl)n1
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Synthesis routes and methods III

Procedure details

1 g (2.284 mmol) 2-(4-benzyloxycarbonyl-2-methoxy-phenylamino)-4-chloro-5-trifluoromethyl-pyrimidine are dissolved in 50 ml THF and combined with 100 mg palladium hydroxide. The reaction mixture is stirred for 16 h at ambient temperature and 4 bar hydrogen pressure. Then the catalyst is filtered off and the solvent is eliminated in vacuo.
Name
2-(4-benzyloxycarbonyl-2-methoxy-phenylamino)-4-chloro-5-trifluoromethyl-pyrimidine
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
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Quantity
0 (± 1) mol
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